AER-271 is a novel compound designed as an inhibitor of aquaporin-4, a water channel protein that plays a significant role in the regulation of water homeostasis in the central nervous system. This compound has garnered attention for its potential therapeutic applications in managing conditions associated with cerebral edema, particularly in ischemic stroke and other forms of central nervous system injury.
AER-271 is classified as a small-molecule inhibitor targeting aquaporin-4. It is derived from AER-270, which itself has been studied for its effects on cerebral edema. AER-271 is presented as a prodrug, meaning it is converted into its active form within the body to exert its pharmacological effects. The development of AER-271 is part of ongoing research aimed at enhancing drug delivery and efficacy for treating neurological disorders associated with fluid imbalance in brain tissues .
The synthesis of AER-271 involves several chemical reactions that convert precursor compounds into the final product. The prodrug form allows for improved solubility and bioavailability compared to its parent compound, AER-270. The synthesis typically employs standard organic chemistry techniques, including:
The detailed synthetic pathway has not been fully disclosed in public sources but generally follows established protocols for similar compounds.
AER-271 has a complex molecular structure characterized by multiple functional groups that enhance its interaction with aquaporin-4. The specific structure includes:
The molecular formula for AER-271 is CHClFNOP, indicating a sophisticated arrangement that supports its role as an aquaporin inhibitor .
The chemical reactions involved in the formation of AER-271 primarily focus on modifying existing compounds to enhance their pharmacological properties. Key reactions may include:
These reactions are critical for optimizing the compound's effectiveness in reducing cerebral edema while ensuring minimal side effects .
AER-271 functions by selectively inhibiting the activity of aquaporin-4 channels in the brain. The mechanism involves:
Experimental studies have demonstrated significant reductions in edema and improved survival rates in animal models treated with AER-271 .
AER-271 exhibits several notable physical and chemical properties:
These properties are critical for ensuring that AER-271 can be effectively delivered to target tissues within the central nervous system.
AER-271 has significant potential applications in medical research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3